molecular formula C11H20N2O2 B7560947 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone

1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone

Cat. No. B7560947
M. Wt: 212.29 g/mol
InChI Key: MQTJBMHCKCOSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone, also known as MPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPE is a white crystalline powder that is soluble in water and organic solvents. In

Scientific Research Applications

1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been investigated for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been studied for its potential as a chiral building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In animal studies, 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and administer. 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is also relatively stable under normal laboratory conditions. However, one limitation of using 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone. One direction is to investigate its potential as a chiral building block in the synthesis of various pharmaceuticals. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of various diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future studies could focus on the development of new analogs of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone involves the reaction between 1-pyrrolidineacetone and morpholine in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to form 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone. The yield of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.

properties

IUPAC Name

1-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)13-4-2-3-11(13)9-12-5-7-15-8-6-12/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJBMHCKCOSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone

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